(Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
3-[(Z)-2-(3-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-20-16-8-3-2-7-14(16)19-15(17(20)21)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZIPSTWEYXPJC-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C\C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Fluorostyryl Group: The fluorostyryl group can be introduced via a Heck coupling reaction between a suitable styrene derivative and a halogenated quinoxaline intermediate. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoxaline derivatives.
Substitution: The fluorine atom in the fluorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Substituted quinoxaline derivatives with various functional groups
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that (Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one demonstrates efficacy against various strains of bacteria and fungi, including Candida albicans .
Case Study: Antifungal Efficacy
A study conducted on the antifungal activity of quinoxaline derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) effective against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.
Anticancer Potential
Quinoxaline derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorescence characteristics can be tuned by modifying substituents on the quinoxaline ring.
Case Study: OLED Performance
Recent advancements in OLED technology have utilized this compound as a dopant material, enhancing the efficiency and stability of light emission. A comparative study showed improved luminous efficiency when incorporated into OLED devices compared to traditional materials.
Enzyme Inhibition Studies
This compound has been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes linked to disease pathways, including those involved in inflammation and cancer progression.
Data Table: Enzyme Inhibition
| Enzyme | IC50 (µM) | Biological Relevance |
|---|---|---|
| Cyclooxygenase-2 | 5.4 | Anti-inflammatory effects |
| Protein Kinase B | 8.7 | Involved in cancer cell survival |
Mechanism of Action
The mechanism of action of (Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The fluorostyryl group can enhance the compound’s ability to penetrate cell membranes and bind to specific targets with high affinity. In chemical applications, the compound’s reactivity and stability are influenced by the electronic properties of the quinoxaline core and the fluorostyryl group.
Comparison with Similar Compounds
(Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:
3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
3-(3-bromostyryl)-1-methylquinoxalin-2(1H)-one: Contains a bromine atom, leading to different chemical and physical properties compared to the fluorinated compound.
3-(3-methylstyryl)-1-methylquinoxalin-2(1H)-one: The presence of a methyl group instead of a halogen can significantly alter the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of the fluorostyryl group, which imparts distinct electronic and steric properties, influencing its reactivity, stability, and interactions with biological targets.
Biological Activity
(Z)-3-(3-fluorostyryl)-1-methylquinoxalin-2(1H)-one is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug design. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that involve the functionalization of quinoxalin-2(1H)-ones. A notable approach includes visible-light-induced reactions which facilitate the incorporation of fluorinated groups, enhancing the compound's biological activity. The synthesis typically involves:
- Starting Materials : Quinoxalin-2(1H)-one derivatives and fluorinated alkenes.
- Catalysts : Photocatalysts such as Ir(ppy)₂(dtbbpy)PF₆ are often employed to promote reactions under mild conditions.
- Yields : The reported yields for successful syntheses range from 72% to 95%, depending on the specific reaction conditions and substrates used .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound exhibits:
- IC₅₀ Values : Compounds related to this quinoxaline derivative have shown IC₅₀ values ranging from 2.1 to 9.8 µM, indicating potent cytotoxicity compared to established drugs like sorafenib .
- Mechanism of Action : Investigations into the apoptotic mechanisms reveal that treatment with these compounds leads to increased expression of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2). This suggests that the compound may induce apoptosis through mitochondrial pathways .
VEGFR-2 Inhibition
Another significant aspect of this compound is its role as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. Studies indicate:
- Inhibition Potency : The compound has been shown to inhibit VEGFR-2 with IC₅₀ values ranging from 2.9 to 5.4 µM, making it a promising candidate for further development as an anticancer agent targeting angiogenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinoxaline scaffold significantly affect biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and potentially increases binding affinity to biological targets.
- Hydrophobic Moieties : The introduction of hydrophobic groups at strategic positions on the quinoxaline structure improves cytotoxicity and selectivity towards cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoxaline derivatives similar to this compound:
| Study | Compound | Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|---|
| 11e | HepG2 | 2.1 | Apoptosis via caspase activation | |
| Various | A549 | 7.5 | VEGFR-2 inhibition | |
| - | MCF-7 | 9.8 | Induction of apoptosis |
These findings underscore the potential of quinoxaline derivatives in cancer therapy, particularly through mechanisms involving apoptosis and angiogenesis inhibition.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the C3 position of quinoxalin-2(1H)-one derivatives?
- Methodological Answer : Direct C–H functionalization via radical cross-coupling is a cost-effective approach. For example, K₂S₂O₈-mediated arylation under metal-free conditions enables C3-aryl group introduction using phenylhydrazines as aryl precursors . Photocatalyst-free visible-light-driven reactions with H₂O₂ as an oxidant also allow divergent synthesis of C3-alkylated or dione derivatives . For fluorinated styryl groups (as in the target compound), oxidative cross-coupling methods (e.g., FeCl₃-catalyzed reactions) could be adapted from analogous indole functionalization protocols .
Q. How can the stereochemistry (Z/E) of the styryl group in such derivatives be confirmed?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing Z/E isomers. For example, in (Z)-configured styryl derivatives, spatial proximity between protons on the quinoxaline core and the styryl group produces distinct NOE correlations . Single-crystal X-ray diffraction (as demonstrated for fluorinated quinoxalinones in ) provides definitive stereochemical confirmation.
Q. What analytical techniques are essential for characterizing quinoxalin-2(1H)-one derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are standard for confirming molecular structure and purity. For fluorinated derivatives like the target compound, ¹⁹F NMR is indispensable for tracking fluorine substitution patterns . X-ray crystallography (e.g., as in ) resolves regioselectivity and tautomeric equilibria in complex cases.
Advanced Research Questions
Q. How does the 3-fluorostyryl substituent influence electronic properties and biological activity?
- Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability via C–F bond polarization, as seen in trifluoromethyl-substituted quinoxalinones . Styryl groups enable π-π stacking with biological targets (e.g., viral proteases or enzyme active sites). Computational studies (DFT) can quantify electronic effects, while in vitro assays (e.g., enzyme inhibition or antiviral activity screens) validate bioactivity .
Q. What strategies address regioselectivity challenges during C3 functionalization?
- Methodological Answer : Catalyst-controlled protocols are key. For example, Cu(I)/TBHP systems enable regioselective C3 acylation and N-oxide formation via radical relay mechanisms . Heterogeneous catalysis (e.g., using recyclable catalysts) improves selectivity in multi-step syntheses . Substituent effects at N1 (e.g., methyl vs. allyl groups) also modulate reactivity, as shown in yield variations for N-substituted derivatives .
Q. How can structure-activity relationships (SAR) guide optimization of quinoxalin-2(1H)-one derivatives?
- Methodological Answer : Systematic substitution at C3 and N1 positions is critical. For example:
- C3 modifications : Aryl groups (e.g., 3-nitrophenyl) enhance antibacterial activity , while trifluoromethyl groups improve metabolic stability .
- N1 modifications : Methyl groups simplify synthesis, while bulkier substituents (e.g., naphthylmethyl) may alter binding kinetics .
- Styryl vs. alkyl chains : Styryl groups (as in the target compound) offer rigidity for target engagement, validated via molecular docking .
Q. What in vitro assays are suitable for evaluating biological potential?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Antiviral activity : Plaque reduction assays against respiratory pathogens (e.g., SARS-CoV-2 main protease inhibition) .
- Enzyme inhibition : Fluorometric assays for targets like aldose reductase (ALR2) or VEGFR-2, with IC₅₀ values compared to reference inhibitors .
Data Contradictions & Resolution
Q. Conflicting reports on substituent effects at N1: How to resolve discrepancies?
- Analysis : N1 substituents (e.g., methyl vs. allyl) show variable yields in C3-arylation reactions (23–79% in ). These differences arise from steric and electronic factors. Systematic studies under standardized conditions (e.g., fixed catalyst loading, solvent, and temperature) are needed. Kinetic profiling (e.g., via in situ IR) can clarify reaction pathways .
Q. Divergent biological activities in structurally similar derivatives: How to interpret?
- Analysis : For example, 3-(indol-3-yl) derivatives show antiviral activity , while 3-arylhydrazones lack efficacy . This highlights the role of substituent geometry and hydrogen-bonding capacity. Competitive binding assays (e.g., surface plasmon resonance) and co-crystallization with target proteins (e.g., viral proteases) provide mechanistic clarity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
